molecular formula C26H32O7 B579725 (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione CAS No. 17182-59-1

(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione

Cat. No.: B579725
CAS No.: 17182-59-1
M. Wt: 456.535
InChI Key: ADZYDUJXHKLXCN-VXONQGSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione is a naturally occurring limonoid, a class of highly oxygenated triterpenoids. It is primarily found in plants belonging to the Meliaceae family, such as the genera Cedrela and Toona . Limonoids are known for their diverse biological activities, including antimalarial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. biotechnological approaches, such as the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to undergo various chemical modifications also makes it a valuable compound for research and industrial applications .

Properties

CAS No.

17182-59-1

Molecular Formula

C26H32O7

Molecular Weight

456.535

InChI

InChI=1S/C26H32O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-17,19-20,27H,6,10,12H2,1-5H3/t15-,16+,17-,19+,20-,23-,24+,25+,26-/m1/s1

InChI Key

ADZYDUJXHKLXCN-VXONQGSUSA-N

SMILES

CC1(C2CC(C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C

Origin of Product

United States

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